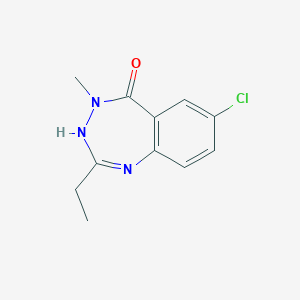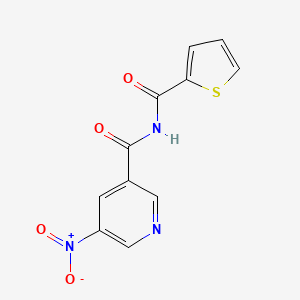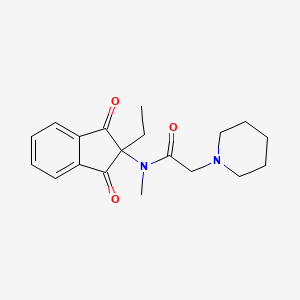
5H-1,3,4-Benzotriazepin-5-one, 7-chloro-2-ethyl-1,4-dihydro-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H-1,3,4-Benzotriazepin-5-one, 7-chloro-2-ethyl-1,4-dihydro-4-methyl-: is a compound belonging to the benzotriazepine class. Benzotriazepines are known for their diverse pharmacological activities, including anxiolytic, sedative, anticonvulsant, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5H-1,3,4-Benzotriazepin-5-one derivatives typically involves the cyclization of appropriate precursors. For instance, one method involves the reaction of isatoic anhydride with aminoguanidine bicarbonate in acetic acid under reflux conditions . The reaction mixture is then cooled, poured into ice-cold water, and neutralized with sodium bicarbonate to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts is crucial for industrial scalability.
化学反应分析
Types of Reactions: 5H-1,3,4-Benzotriazepin-5-one derivatives undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, halogenation can yield halogenated benzotriazepinones, while reduction can produce amino derivatives .
科学研究应用
Chemistry: In chemistry, 5H-1,3,4-Benzotriazepin-5-one derivatives are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for the development of new pharmaceuticals and agrochemicals .
Biology: These compounds have shown potential as enzyme inhibitors and receptor antagonists. They are studied for their interactions with biological targets, such as cholecystokinin receptors, which are implicated in various physiological processes .
Medicine: In medicine, 5H-1,3,4-Benzotriazepin-5-one derivatives are explored for their anticancer properties. They have demonstrated activity against various cancer cell lines, including ovarian, renal, and prostate cancers . Additionally, their anxiolytic and sedative effects make them candidates for treating anxiety and sleep disorders.
Industry: Industrially, these compounds are used in the development of new materials and as precursors for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 5H-1,3,4-Benzotriazepin-5-one derivatives involves their interaction with specific molecular targets. For instance, they act as antagonists to cholecystokinin receptors, inhibiting the receptor’s activity and thereby exerting their pharmacological effects . The exact pathways and molecular interactions depend on the specific derivative and its target.
相似化合物的比较
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Devazepide: A cholecystokinin receptor antagonist with anticancer activity.
Asperlicin: Another cholecystokinin receptor antagonist used in cancer research.
Comparison: 5H-1,3,4-Benzotriazepin-5-one derivatives are unique due to their specific structural features and pharmacological profiles. Unlike diazepam, which is primarily used for its anxiolytic effects, these derivatives have broader applications, including anticancer activity. Compared to devazepide and asperlicin, they offer different binding affinities and specificities towards cholecystokinin receptors, making them valuable for targeted therapeutic applications .
属性
CAS 编号 |
59169-84-5 |
|---|---|
分子式 |
C11H12ClN3O |
分子量 |
237.68 g/mol |
IUPAC 名称 |
7-chloro-2-ethyl-4-methyl-3H-1,3,4-benzotriazepin-5-one |
InChI |
InChI=1S/C11H12ClN3O/c1-3-10-13-9-5-4-7(12)6-8(9)11(16)15(2)14-10/h4-6H,3H2,1-2H3,(H,13,14) |
InChI 键 |
FIISFUCFJWZOSG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC2=C(C=C(C=C2)Cl)C(=O)N(N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14607810.png)


![1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14607829.png)


![2-[(E)-tert-Butyldiazenyl]hexan-2-ol](/img/structure/B14607849.png)

![Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B14607856.png)

![3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole](/img/structure/B14607862.png)



